molecular formula C12H8ClN3O B2446557 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-78-1

1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2446557
CAS No.: 320419-78-1
M. Wt: 245.67
InChI Key: YGKIIOPVSTWANY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-3-1-4-9(7-8)16-11-10(12(17)15-16)5-2-6-14-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKIIOPVSTWANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which upon cyclization with a suitable diketone, yields the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is recognized for its diverse biological activities. The synthesis of this compound often involves multi-step organic reactions, including cyclization processes that yield the pyrazolo framework. For instance, Cheng et al. (2022) reported the synthesis of several derivatives of pyrazolo[3,4-b]pyridine, demonstrating that modifications at various positions can enhance biological activity against specific targets like tropomyosin receptor kinases (TRKs) .

Inhibition of Tropomyosin Receptor Kinases (TRKs)
Recent studies have highlighted the efficacy of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one as an inhibitor of TRKs, which are implicated in various cancers. Cheng et al. demonstrated that derivatives of this compound exhibited nanomolar inhibitory activities against TRKA, suggesting a potential role in cancer treatment . The IC50 values reported for some derivatives ranged from 1.6 nM to 28 nM for TRKA/B/C .

Antioxidant and Antimicrobial Properties
In addition to its anticancer properties, compounds within the pyrazolo[3,4-b]pyridine family have been evaluated for their antioxidant and antimicrobial activities. Research indicates that certain derivatives can effectively inhibit free radicals and exhibit significant antimicrobial effects against a range of pathogens . This dual activity makes them promising candidates for further development in therapeutic applications.

Case Study 1: TRK Inhibition

A notable study involved the evaluation of several pyrazolo[3,4-b]pyridine derivatives against TRKA. Among these, this compound showed substantial inhibition of cellular growth in BaF3 cells with specific mutations associated with cancer . The structure-activity relationship (SAR) analysis indicated that modifications at the chlorophenyl position significantly influenced the inhibitory potency.

Case Study 2: Antioxidant Activity

Another study focused on synthesizing novel pyrazolo[3,4-b]pyridine compounds to assess their antioxidant capabilities. The results indicated that specific substitutions enhanced DPPH radical scavenging activity significantly compared to non-substituted analogs . This finding underscores the potential of these compounds not only in cancer therapy but also as antioxidants in pharmaceutical formulations.

Summary Table of Applications

Application Details
Cancer Therapy Inhibits TRK signaling pathways; potential for treating various cancers with IC50 values < 30 nM.
Antioxidant Activity Demonstrates significant DPPH inhibition; useful in formulations aimed at oxidative stress reduction.
Antimicrobial Properties Effective against various pathogens; potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor pathways, influencing cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridine
  • 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridazin-3-one
  • 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyrimidin-3-one

Uniqueness

1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its specific structural features, such as the chlorophenyl group and the pyrazolo[3,4-b]pyridine core. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H8ClN3O
  • Molar Mass : 245.66 g/mol
  • CAS Number : 320419-78-1

The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for various biological activities including anticancer and antifungal properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • A study demonstrated that derivatives of this class exhibited cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HEL (erythroleukemia) cells. The compound showed low cytotoxicity in normal Vero cells, indicating a favorable selectivity index .

Antifungal and Antitubercular Activity

In addition to anticancer properties, some derivatives have shown promising antifungal and antitubercular activities:

  • Compounds derived from pyrazolo scaffolds demonstrated significant antifungal activity against pathogenic strains and effective inhibition of Mycobacterium tuberculosis H37Rv .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been found to inhibit various kinases involved in cancer proliferation. For example, it targets tropomyosin receptor kinases (TRKs), which are crucial in cell growth and differentiation processes linked to cancer progression .
  • Tubulin Polymerization Inhibition : Some derivatives have been noted for their ability to inhibit tubulin polymerization, a vital process for mitosis in cancer cells .

Case Study 1: Synthesis and Evaluation

A study synthesized multiple pyrazolo derivatives and evaluated their antiproliferative activity. The results indicated that certain structural modifications enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity toward normal cells. Notably, compound 4g exhibited an IC50 value of 1.00 ± 0.42 µM against HEL cells with a selectivity index greater than 25-fold compared to normal cells .

Case Study 2: Antifungal Activity Assessment

Another research effort focused on the antifungal properties of pyrazolo derivatives. The synthesized compounds showed effective inhibition against four pathogenic fungal strains, suggesting their potential as antifungal agents alongside their antitubercular properties .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Selectivity Index
AnticancerMDA-MB-231Not specifiedNot specified
AnticancerHEL1.00 ± 0.42>25
AntifungalVarious Pathogenic FungiNot specifiedNot specified
AntitubercularMycobacterium tuberculosis H37RvNot specifiedNot specified

Q & A

Basic: What are the standard synthetic routes for 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how are intermediates characterized?

A common approach involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours initiates cyclization. Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via column chromatography. Intermediate characterization employs 1H^1H-NMR and LC-MS to confirm structural integrity. For instance, a pyrazolo[3,4-b]pyridine intermediate showed distinct NH proton signals at δ 11.2 ppm (br s) and aromatic protons at δ 8.2–7.3 ppm in DMSO-d6_6 .

Basic: How is the structural identity of this compound validated in academic research?

Structural validation typically combines spectroscopic and chromatographic methods:

  • 1H^1H-NMR : Aromatic protons (e.g., 3-chlorophenyl substituents) appear as multiplet signals between δ 7.5–8.0 ppm. NH protons in the dihydropyridinone ring resonate as broad singlets near δ 10–11 ppm .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+^+) are matched against theoretical molecular weights. For example, a related pyrazolo[3,4-b]pyridine derivative showed a calculated mass of 356.73 Da, consistent with experimental data .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are verified against theoretical values (e.g., C: 60.5%, H: 3.4%, N: 15.7%) .

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